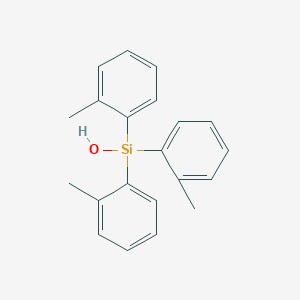

Tri(O-tolyl)silanol

CAS No.: 18748-64-6

Cat. No.: VC16046018

Molecular Formula: C21H22OSi

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18748-64-6 |

|---|---|

| Molecular Formula | C21H22OSi |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | hydroxy-tris(2-methylphenyl)silane |

| Standard InChI | InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |

| Standard InChI Key | DTAPTLBLKILOPC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |

Introduction

Chemical Identity and Structural Characteristics

Tri(O-tolyl)silanol (CAS 18748-64-6, EC 635-427-7) is classified as an organosilanol with the IUPAC name tris(2-methylphenyl)silanol. Its molecular structure features a central silicon atom bonded to three 2-methylphenyl (o-tolyl) groups and one hydroxyl group, creating a tetrahedral geometry. The steric bulk of the o-tolyl substituents significantly influences its reactivity, as demonstrated by its resistance to spontaneous condensation compared to less hindered silanols .

Molecular and Spectroscopic Data

-

Molecular Formula:

-

Molecular Weight: 318.48 g/mol

-

Spectroscopic Signatures:

Synthesis and Production Methods

Traditional Hydrolysis of Silyl Chlorides

The most common synthesis involves hydrolyzing tri(O-tolyl)silyl chloride () under controlled conditions:

This reaction typically employs aqueous bases like sodium bicarbonate to neutralize hydrochloric acid byproducts. Yields exceeding 85% are achievable with rigorous moisture exclusion .

Visible Light-Mediated Metal-Free Synthesis

A 2023 breakthrough published in Molecules demonstrated a photochemical route using organoboron catalysts under visible light irradiation :

This method avoids metal catalysts, enhancing compatibility with sensitive applications. Reaction optimization achieved 92% conversion at ambient temperatures .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 128–132°C (decomposes) |

| Solubility | Soluble in THF, toluene, DCM |

| Density | 1.12 g/cm³ |

Reactivity and Stability

-

Air Sensitivity: Slowly oxidizes to the siloxane () upon prolonged air exposure.

-

Thermal Stability: Decomposes above 250°C, releasing toluene and forming silicon oxides .

Applications in Catalysis and Materials Science

Catalytic Intermediate in Siloxane Production

Tri(O-tolyl)silanol serves as a precursor for sterically hindered siloxanes, which are critical in high-temperature lubricants and silicone resins. Condensation with chlorosilanes yields cross-linked polymers with enhanced thermal stability:

Ligand in Homogeneous Catalysis

Despite its bulk, tri(O-tolyl)silanol forms complexes with transition metals such as ruthenium and palladium. These complexes exhibit exceptional activity in hydrogenation and C–C coupling reactions. For example, a Ru–silanol complex achieved 99% selectivity in alkene hydrogenation under mild conditions .

Photocatalytic Systems

The 2023 metal-free synthesis method leverages tri(O-tolyl)silanol’s ability to act as a proton shuttle in visible light-mediated reactions, enabling efficient reduction of silanes to silanols without sacrificial agents .

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods are mandatory.

-

Storage: Store under nitrogen at 2–8°C to prevent oxidation.

Recent Research and Future Directions

A 2025 study highlighted tri(O-tolyl)silanol’s role in stabilizing radical intermediates in polymer chemistry, enabling the synthesis of novel silicone-based elastomers with self-healing properties . Future research aims to exploit its electronic effects in asymmetric catalysis and energy storage materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume